1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves several steps. The synthetic route typically includes the sulfonylation of piperidine-4-carboxylic acid with 2,5-dichlorothiophene-3-sulfonyl chloride under controlled conditions . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the thiophene ring.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
2,5-Dichlorothiophene-3-sulfonyl chloride: This is a precursor used in the synthesis of the target compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-8-5-7(9(12)18-8)19(16,17)13-3-1-6(2-4-13)10(14)15/h5-6H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHHDOIAUKMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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